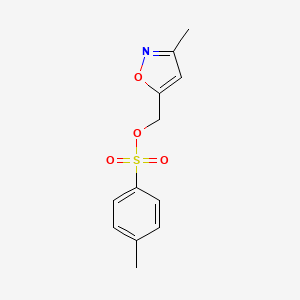
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom. This particular compound features a methyl group at the 3-position of the oxazole ring and a 4-methylbenzenesulfonate group attached to the 5-position of the oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of 3-Methyl-1,2-oxazole: This can be achieved by cyclodehydration of 3-methyl-2-aminopropanal with formic acid.
Introduction of the Methyl Group: The oxazole ring is then methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Methylbenzenesulfonate Group: The final step involves the reaction of the methylated oxazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, improved catalysts, and recycling of solvents and reagents to minimize waste.
化学反応の分析
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the oxazole ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., triethylamine)
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring
Reduction: Reduced oxazole derivatives
Substitution: Substituted oxazole derivatives
科学的研究の応用
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including glaucoma and infections.
Industry: Employed in the development of new chemical entities and pharmaceuticals.
作用機序
The mechanism by which (3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrases, which play a role in physiological processes like respiration and pH regulation. The exact mechanism can vary depending on the specific biological context and the derivatives formed from this compound.
類似化合物との比較
(3-Methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate: can be compared with other oxazole derivatives, such as:
2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Used as an antiglaucomatous drug candidate.
2-(2,6-dichlorophenylamino)phenyl methyl)-3-(4-(substituted phenyl)amino)-1,3-oxazol-2-yl-quinazolin-4(3H)ones: Exhibits antibacterial properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which may differ from those of other oxazole derivatives.
特性
分子式 |
C12H13NO4S |
|---|---|
分子量 |
267.30 g/mol |
IUPAC名 |
(3-methyl-1,2-oxazol-5-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13NO4S/c1-9-3-5-12(6-4-9)18(14,15)16-8-11-7-10(2)13-17-11/h3-7H,8H2,1-2H3 |
InChIキー |
FZJYGJZUDMGMDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















